molecular formula C11H11BrF2N2O B8090536 (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B8090536
M. Wt: 305.12 g/mol
InChI Key: VCJIKKCHUCDMTE-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H11BrF2N2O and a molecular weight of 305.12 g/mol . This compound is characterized by the presence of a bromopyridine ring and a difluoropiperidine moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromopyridine and difluoropiperidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone include:

    (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (6-Fluoropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (6-Iodopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

(6-bromopyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIKKCHUCDMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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